molecular formula C8H6ClFO B1302009 3-Fluoro-4-methylbenzoyl chloride CAS No. 59189-97-8

3-Fluoro-4-methylbenzoyl chloride

Cat. No. B1302009
CAS RN: 59189-97-8
M. Wt: 172.58 g/mol
InChI Key: DPWCZSXNEGNALT-UHFFFAOYSA-N
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Description

The compound of interest, 3-Fluoro-4-methylbenzoyl chloride, is a fluorinated building block that is significant in the field of organic synthesis. It is closely related to various other fluorinated aromatic compounds that have been synthesized and studied for their unique chemical and physical properties. These compounds often serve as key intermediates in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step reactions starting from simple aromatic precursors. For instance, the Fries rearrangement has been employed to produce 3-fluoro-4-methoxybenzoyl chloride on a kilogram scale, demonstrating the scalability of such synthetic approaches . Similarly, other fluorinated benzoyl chlorides have been synthesized through various methods, including oximation, chlorination, cyclization, and acyl chlorination, starting from halogenated benzaldehydes . These methods highlight the versatility and practicality of synthesizing fluorinated aromatic compounds with high yields and low costs.

Molecular Structure Analysis

The molecular structures of fluorinated benzoyl chlorides and their derivatives have been extensively studied using techniques such as X-ray diffraction, NMR, and theoretical calculations. For example, the crystal structure of a related compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined, revealing weak intermolecular interactions that play a role in the packing of the molecules in the crystal lattice . Conformational analysis of these molecules often reveals the presence of non-planar conformers and the influence of substituents on the molecular geometry .

Chemical Reactions Analysis

Fluorinated benzoyl chlorides participate in various chemical reactions, forming a diverse array of products. For instance, they can undergo Fries rearrangement to produce amides , react with amines to form substituted thioureas , or engage in Michael addition reactions to yield quinazolinamine derivatives . These reactions are often facilitated by the presence of the fluorine atom, which can influence the reactivity and selectivity of the benzoyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoyl chlorides are influenced by the presence of the fluorine atom, which can affect the compound's polarity, boiling point, and solubility. The introduction of fluorine can also enhance the thermal stability of these compounds . Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the solid-state properties and can lead to phenomena like solvatomorphism . The presence of fluorine can also lead to interesting intermolecular interactions involving disordered fluorine atoms .

Safety And Hazards

3-Fluoro-4-methylbenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water, liberating toxic gas . Therefore, it should be handled with care, avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

3-fluoro-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWCZSXNEGNALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370548
Record name 3-Fluoro-4-methylbenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylbenzoyl chloride

CAS RN

59189-97-8
Record name 3-Fluoro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59189-97-8
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Synthesis routes and methods I

Procedure details

To a solution of 2-(3-{[1-(3-benzylquinolin-2-yl)-2-methylpropyl]amino}propyl)-1H-isoindole-1,3(2H)-dione 17 (15 mg, 1 eq.) in CH2Cl2 (1 ml), was added 3-fluoro-4-methyl benzoyl chloride 18 (11 mg, 2 eq.). Benzoyl chloride 18 is prepared using conventional means known in the art. Triethylamine (18 μl, 4 eq.) was then added. The reaction mixture was stirred at room temperature overnight. The reaction was quenched by adding water. The organic layer was washed with saturated sodium bicarbonate, saturated sodium chloride, dried over magnesium sulfate, filtered and concentrated to yield 19 mg of N-[1-(3-benzylquinolin-2-yl)-2-methylpropyl]-3-fluoro-N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-4-methylbenzamide 19.
Name
2-(3-{[1-(3-benzylquinolin-2-yl)-2-methylpropyl]amino}propyl)-1H-isoindole-1,3(2H)-dione
Quantity
15 mg
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reactant
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11 mg
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1 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 3-fluoro-4-methyl-benzoic acid (Aldrich, 3.08 g, 20 mmol) in diethyl ether (30 mL), oxalyl chloride (2.85 mL, 30 mmol) was added slowly followed by a drop of N,N-dimethylformamide. The mixture was stirred at room temperature overnight and the solvent was removed under reduced pressure to give 3-fluoro-4-methyl-benzoyl chloride that was used directly for the next step.
Quantity
3.08 g
Type
reactant
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2.85 mL
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30 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ML Curtin, SK Davidsen, HR Heyman… - Journal of medicinal …, 1998 - ACS Publications
… chased with toluene several times to give 6 g of 3-fluoro-4-methylbenzoyl chloride as a yellow liquid. To a solution of 3-fluoro-4-methylbenzoyl chloride (4.87 g, 28.3 mmol) dissolved in …
Number of citations: 42 pubs.acs.org
MB Kumar, DW Potter, RE Hormann, A Edwards… - Journal of Biological …, 2004 - ASBMB
… ) (140 mg, 0.52 mmol) and pyridine (63 μl, 0.78 mmol) in THF (5 ml) was cooled to <5 C in an ice bath, and 3-fluoro-4-methylbenzoyl chloride (130 mg, 0.75 mmol) was added. The …
Number of citations: 55 www.jbc.org

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